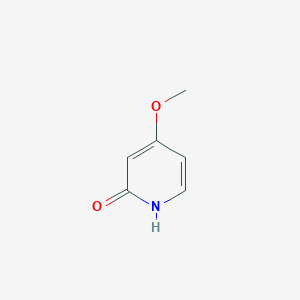

4-Methoxy-2(1H)-pyridinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to 4-Methoxy-2(1H)-pyridinone, such as 4-hydroxy-2-quinolones, has been discussed in several publications . These compounds are valuable in drug research and development due to their interesting pharmaceutical and biological activities . The synthetic approaches for these compounds involve various methods and their applications in the synthesis of related four-membered to seven-membered heterocycles .Wissenschaftliche Forschungsanwendungen

Microwave-Assisted Solid-Phase Diels-Alder Reactions

4-Methoxy-2(1H)-pyridinone was used in a study on microwave-assisted solid-phase Diels-Alder reactions of 2(1H)-pyrazinones. The research explored the separation of pyridines from pyridinone byproducts, employing a tailor-made acid-labile linker based on syringaldehyde, which showed superior cleavage rates compared to standard linkers. This study underscores the compound's role in facilitating efficient synthetic pathways for complex organic molecules (Kaval et al., 2003).

Synthesis of Polysubstituted 3-Halo-2(1H)-pyridinones

Another study detailed the synthesis of polysubstituted 3-halo-2(1H)-pyridinones, emphasizing the compound's significance as an intermediate for various nitrogen heterocycles. These compounds are crucial for synthesizing biologically active natural products, showcasing the chemical's pivotal role in pharmaceutical research (Agami et al., 2002).

Photophysics of Pyridinone Derivatives

Research on the photophysical characteristics of 2-(4'-amino-2'-hydroxyphenyl)-1H-imidazo-[4,5-c]pyridine and its analogs, including a methoxy derivative, highlights the compound's application in understanding intramolecular charge transfer processes. This investigation provides insights into the compound's potential applications in material sciences, particularly in developing emissive materials (Behera et al., 2015).

Alzheimer's Disease Therapy

A study focused on designing N-phenyl-3-methoxy-4-pyridinone derivatives as dual functional agents for Alzheimer's disease therapy. These compounds exhibit both H3 receptor antagonistic activities and potent inhibitory activities against Aβ1-40/Aβ1-42 aggregation, underlining the compound's therapeutic potential (Zhang et al., 2020).

Fluorescence Studies

In fluorescence studies, 2-methoxy- and 2-morpholino pyridine compounds were synthesized and analyzed for their high emissive properties in solution and solid state. This research demonstrates the compound's utility in developing new fluorescent materials for various applications, from sensing to imaging (Hagimori et al., 2019).

Hydrophilic Chelators for Iron Determination

Another application is in the synthesis of hydrophilic 3-hydroxy-4-pyridinone chelators with ether-derived substituents for iron determination in water samples. These new chelators show promise in analytical chemistry for environmental monitoring and agricultural applications (Moniz et al., 2019).

Eigenschaften

IUPAC Name |

4-methoxy-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-9-5-2-3-7-6(8)4-5/h2-4H,1H3,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZIUQZRSHNDQTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)NC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-2(1H)-pyridinone | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoic acid](/img/structure/B372742.png)